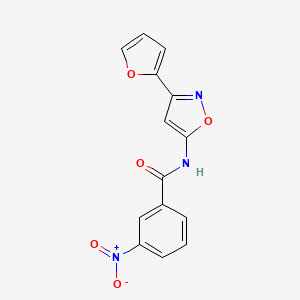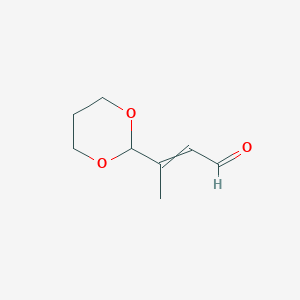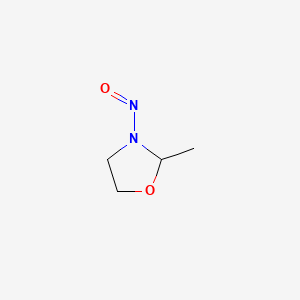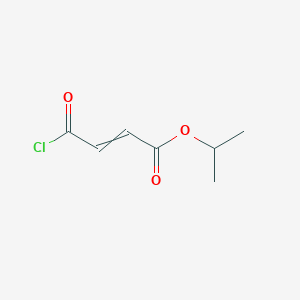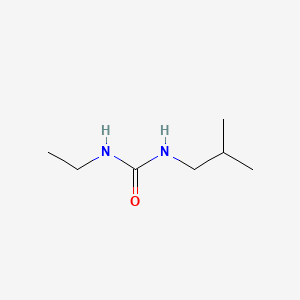
Urea, 1-ethyl-3-isobutyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-ethyl-3-isobutyl-: is a type of disubstituted urea compound. Ureas are organic compounds with the general formula (R1R2N)C=O, where R1 and R2 can be hydrogen atoms or organic groups. This particular compound features an ethyl group and an isobutyl group attached to the nitrogen atoms of the urea moiety. Ureas are known for their diverse applications in various fields, including medicine, agriculture, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Amination: One common method involves the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia source, such as ammonium carbamate.
On-Water Reaction: Another method is the reaction of (thio)isocyanates with amines in water.
Industrial Production Methods: Industrial production of urea derivatives often involves the reaction of amines with organic isocyanates. This method is advantageous due to its simplicity and high yields. it requires careful handling of isocyanates, which are toxic and reactive .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Urea derivatives can undergo nucleophilic substitution reactions, where the urea moiety acts as a nucleophile.
Oxidation and Reduction: These compounds can also participate in oxidation and reduction reactions, although specific conditions and reagents depend on the substituents attached to the urea moiety.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ureas, while oxidation and reduction can modify the functional groups attached to the urea moiety .
Wissenschaftliche Forschungsanwendungen
Chemistry: Urea derivatives are used as intermediates in organic synthesis. They serve as building blocks for the synthesis of various heterocyclic compounds and are employed in the development of new materials .
Biology and Medicine: In biology and medicine, urea derivatives are investigated for their potential as enzyme inhibitors. For instance, they have been studied as inhibitors of soluble epoxide hydrolase (sEH), which is involved in the metabolism of lipid epoxides and plays a role in blood pressure regulation and inflammation .
Industry: In the industrial sector, urea derivatives are used as additives in polymers, resins, and coatings. They enhance the properties of these materials, such as their durability and resistance to environmental factors .
Wirkmechanismus
The mechanism of action of urea derivatives often involves their interaction with specific enzymes or receptors. For example, as inhibitors of soluble epoxide hydrolase (sEH), urea derivatives bind to the active site of the enzyme, preventing it from catalyzing the hydrolysis of epoxides to diols. This inhibition can lead to increased levels of epoxides, which have various biological effects, including vasodilation and anti-inflammatory properties .
Vergleich Mit ähnlichen Verbindungen
1,3-Dimethylurea: Similar to 1-ethyl-3-isobutylurea, but with two methyl groups attached to the nitrogen atoms.
1,3-Diethylurea: Features two ethyl groups instead of one ethyl and one isobutyl group.
1,3-Diisobutylurea: Contains two isobutyl groups attached to the nitrogen atoms.
Uniqueness: 1-ethyl-3-isobutylurea is unique due to its specific combination of substituents, which can influence its physical and chemical properties, such as solubility, melting point, and biological activity. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
38014-58-3 |
|---|---|
Molekularformel |
C7H16N2O |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
1-ethyl-3-(2-methylpropyl)urea |
InChI |
InChI=1S/C7H16N2O/c1-4-8-7(10)9-5-6(2)3/h6H,4-5H2,1-3H3,(H2,8,9,10) |
InChI-Schlüssel |
OSZOVTMNVYQZRC-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)NCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-[[3-[(2-Ethylhexoxycarbonylamino)methyl]phenyl]carbamoyloxymethyl]-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate](/img/structure/B14668690.png)
![N,2-Dimethyl-N-phenyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14668695.png)


